Biliary Iron Excretion: CP102 vs. CP41 and Prodrugs in Normal and Iron-Overloaded Rats
In a comparative study of novel hydroxypyridin-4-one iron chelators, CP102 increased the cumulative biliary recovery of ⁵⁵Fe by 5.2-fold in normal rats relative to untreated controls [1]. In iron-overloaded rats, the same compound achieved a 12.6-fold increase in biliary ⁵⁵Fe recovery [1]. CP102 exhibited a distinct biliary excretion enhancement profile compared to CP41 (11.5-fold in normal rats) and its own prodrug CP117 (7.9-fold in normal rats) [1]. This demonstrates that CP102 is an effective biliary iron mobilizer, though its prodrug CP117 and the analog CP41 may offer alternative degrees of biliary excretion enhancement under different iron-loading conditions.
| Evidence Dimension | Fold-increase in cumulative biliary ⁵⁵Fe recovery vs. untreated control |
|---|---|
| Target Compound Data | 5.2-fold (normal rats); 12.6-fold (iron-overloaded rats) |
| Comparator Or Baseline | CP41: 11.5-fold (normal rats); CP117 (prodrug): 7.9-fold (normal rats) |
| Quantified Difference | CP102 induced lower biliary excretion than CP41 in normal rats (5.2 vs. 11.5 fold) but showed robust 12.6-fold enhancement in iron-overloaded state |
| Conditions | Male Wistar rats; ⁵⁵Fe-labeled ferritin administered intravenously; chelators given orally at 450 μmol/kg; bile collected for 24 hours |
Why This Matters
Selection of CP102 over CP41 is justified when enhanced biliary excretion specifically under iron-overload pathology is required, while CP41 may be preferable for maximizing absolute biliary iron clearance in normal physiological states.
- [1] Zanninelli G, et al. Novel orally active iron chelators (3-hydroxypyridin-4-ones) enhance the biliary excretion of plasma non-transferrin-bound iron in rats. Journal of Hepatology. 1997;27(1):176-184. View Source
